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Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152 Get Quote

An In-depth Technical Guide to 2-(3-
Bromophenoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(3-Bromophenoxymethyl)oxirane is an organic compound belonging to the class of aryl

glycidyl ethers. Its structure, featuring a reactive epoxide ring and a brominated aromatic

moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of

pharmaceutical and biologically active molecules. The presence of the oxirane group allows for

various nucleophilic ring-opening reactions, enabling the introduction of diverse functional

groups. The bromo-substituted phenyl ring offers a site for further functionalization through

cross-coupling reactions and influences the compound's electronic properties and potential

biological interactions. This guide provides a comprehensive overview of the chemical

structure, properties, synthesis, and reactivity of 2-(3-Bromophenoxymethyl)oxirane.

Chemical Structure and Properties
The chemical structure of 2-(3-Bromophenoxymethyl)oxirane consists of an oxirane ring

linked to a 3-bromophenoxy group through a methylene ether bridge.

Molecular Formula: C₉H₉BrO₂[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b2632152?utm_src=pdf-interest
https://www.benchchem.com/product/b2632152?utm_src=pdf-body
https://www.benchchem.com/product/b2632152?utm_src=pdf-body
https://www.benchchem.com/product/b2632152?utm_src=pdf-body
https://www.scbt.com/de/p/2--3-bromophenoxy-methyloxirane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2632152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 229.07 g/mol [1]

CAS Number: 5002-98-2

Physical and Chemical Properties
Quantitative physical and chemical properties for 2-(3-Bromophenoxymethyl)oxirane are not

extensively reported in publicly available literature. However, based on the properties of similar

aryl glycidyl ethers, the following can be inferred:

Property Value

Appearance
Likely a colorless to pale yellow liquid or low-

melting solid at room temperature.

Boiling Point

High boiling point, likely distillable under

reduced pressure. For comparison, the boiling

point of 2-((2-bromophenoxy)methyl)oxirane is

131 °C at 3 Torr.[2]

Solubility

Expected to be soluble in common organic

solvents such as dichloromethane, chloroform,

ethyl acetate, and acetone. Sparingly soluble in

water.

Stability

The epoxide ring is susceptible to ring-opening

under acidic or basic conditions. It is advisable

to store the compound in a cool, dry place, away

from strong acids and bases.

Spectral Data
Detailed experimental spectra for 2-(3-Bromophenoxymethyl)oxirane are not readily

available. The following tables provide predicted and characteristic spectral data based on the

analysis of its structural motifs and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.20-7.00 m 2H Aromatic CH

~7.00-6.80 m 2H Aromatic CH

~4.20 dd 1H -O-CHH-oxirane

~3.95 dd 1H -O-CHH-oxirane

~3.35 m 1H Oxirane CH

~2.90 dd 1H Oxirane CHH

~2.75 dd 1H Oxirane CHH

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm) Assignment

~158 C-O (aromatic)

~131 C-Br (aromatic)

~124-130 Aromatic CH

~115-122 Aromatic CH

~69 -O-CH₂-oxirane

~50 Oxirane CH

~45 Oxirane CH₂

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Assignment

~3050-3000 Aromatic C-H stretch

~2990-2850 Aliphatic C-H stretch

~1580, 1470 Aromatic C=C stretch

~1250 Aryl-O-C stretch (asymmetric)

~1050 Aryl-O-C stretch (symmetric)

~950-810, 880-750 Oxirane ring vibrations (C-O stretch)

~780 C-Br stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Fragment Ion

228/230 [M]⁺ (Molecular ion peak, bromine isotopes)

185/187
[M - C₂H₃O]⁺ (Loss of the oxirane methylene

and methine)

171/173 [M - C₃H₅O]⁺ (Loss of the glycidyl group)

157/159 [C₆H₄BrO]⁺ (Bromophenoxy cation)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Synthesis of 2-(3-Bromophenoxymethyl)oxirane
A common and effective method for the synthesis of aryl glycidyl ethers is the Williamson ether

synthesis, involving the reaction of a phenol with epichlorohydrin in the presence of a base.

Reaction Scheme:
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3-Bromophenol

2-(3-Bromophenoxymethyl)oxirane

1.

Epichlorohydrin
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Base (e.g., NaOH, K₂CO₃)

Catalyst

Solvent (e.g., Acetone, DMF)

Medium
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Figure 1. Synthesis of 2-(3-Bromophenoxymethyl)oxirane.

Detailed Methodology:

Materials:

3-Bromophenol

Epichlorohydrin (excess)

Sodium hydroxide (or potassium carbonate)

Acetone (or another suitable solvent like DMF)

Water

Ethyl acetate (for extraction)

Brine

Anhydrous sodium sulfate (or magnesium sulfate)
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Procedure:

1. To a solution of 3-bromophenol in acetone, add powdered sodium hydroxide (or potassium

carbonate).

2. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

3. Add epichlorohydrin dropwise to the reaction mixture. It is typically used in excess to

minimize the formation of byproducts.

4. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer

chromatography (TLC).

5. Once the reaction is complete, cool the mixture to room temperature and filter to remove

the inorganic salts.

6. Concentrate the filtrate under reduced pressure to remove the solvent and excess

epichlorohydrin.

7. Dissolve the residue in ethyl acetate and wash with water and then with brine.

8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

9. Purify the crude product by column chromatography on silica gel or by distillation under

reduced pressure to yield pure 2-(3-Bromophenoxymethyl)oxirane.

Reactivity: Nucleophilic Ring-Opening of the Oxirane
The strained three-membered ring of the oxirane moiety is susceptible to nucleophilic attack,

leading to ring-opening. This reaction can be catalyzed by either acid or base. Under basic or

neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in

an Sₙ2-type reaction.

General Workflow for Nucleophilic Ring-Opening:
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Experimental Workflow

Mix 2-(3-Bromophenoxymethyl)oxirane
and Nucleophile (e.g., Amine, Thiol)

Add Catalyst (if necessary)
(e.g., Base or Acid)

Heat the reaction mixture
(if required)

Monitor reaction by TLC

Work-up:
- Quench reaction

- Extract with organic solvent
- Wash and dry

Purification:
- Column chromatography

- Recrystallization or Distillation

Characterization of Product
(NMR, IR, MS)

Click to download full resolution via product page

Figure 2. General workflow for nucleophilic ring-opening.

1. Reaction with Amines (Aminolysis):
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The reaction of 2-(3-Bromophenoxymethyl)oxirane with primary or secondary amines yields

β-amino alcohols, which are important scaffolds in medicinal chemistry.

Detailed Methodology:

Materials:

2-(3-Bromophenoxymethyl)oxirane

Amine (e.g., piperidine, morpholine, or a primary amine)

Solvent (e.g., ethanol, methanol, or neat)

Procedure:

1. Dissolve 2-(3-Bromophenoxymethyl)oxirane in a suitable solvent (or use the amine neat

if it is a liquid).

2. Add the amine to the solution. An excess of the amine can be used to drive the reaction to

completion.

3. Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by

TLC.

4. Upon completion, remove the solvent and excess amine under reduced pressure.

5. The resulting crude β-amino alcohol can be purified by column chromatography or

recrystallization.

2. Reaction with Thiols (Thiolysis):

The ring-opening with thiols produces β-hydroxy thioethers, which are also valuable synthetic

intermediates.

Detailed Methodology:

Materials:
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2-(3-Bromophenoxymethyl)oxirane

Thiol (e.g., thiophenol, benzyl thiol)

Base (e.g., triethylamine, sodium hydroxide)

Solvent (e.g., ethanol, DMF)

Procedure:

1. To a solution of the thiol in a suitable solvent, add a base to generate the thiolate anion.

2. Add 2-(3-Bromophenoxymethyl)oxirane to the solution of the thiolate.

3. Stir the reaction at room temperature or with gentle heating until the reaction is complete

as indicated by TLC.

4. Perform an aqueous work-up by adding water and extracting the product with an organic

solvent.

5. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

6. Purify the crude product by column chromatography.

Signaling Pathways and Biological Activity
There is limited specific information in the public domain regarding the biological activity and

involvement in signaling pathways of 2-(3-Bromophenoxymethyl)oxirane itself. However, the

general class of glycidyl ethers has been studied for its biological effects. Some glycidyl ethers

have been shown to be skin and eye irritants and potential skin sensitizing agents.[3] Certain

glycidyl ethers have also exhibited mutagenic activity in some test systems.[3][4]

The reactivity of the epoxide group allows for covalent modification of biological

macromolecules such as proteins and nucleic acids. This reactivity is the basis for both the

potential therapeutic applications and the toxicity of many epoxides. The interaction with

specific nucleophilic residues in enzymes or receptors could potentially modulate their function

and interfere with cellular signaling pathways. However, without specific experimental data for
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2-(3-Bromophenoxymethyl)oxirane, any discussion of its effects on signaling pathways

remains speculative.

Logical Relationship of Potential Biological Interaction:

Potential Biological Interaction

2-(3-Bromophenoxymethyl)oxirane
(Electrophilic Epoxide)

Biological Nucleophile
(e.g., Cys, His, Lys in a protein)

Nucleophilic Attack

Covalent Adduct Formation

Altered Protein Structure/Function

Modulation of Signaling Pathway

Cellular Response
(e.g., Cytotoxicity, Pharmacological Effect)

Click to download full resolution via product page

Figure 3. Potential mechanism of biological interaction.

Conclusion
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2-(3-Bromophenoxymethyl)oxirane is a versatile synthetic intermediate with potential

applications in the development of new chemical entities. Its synthesis is readily achievable

through established methods, and its reactive epoxide functionality allows for a wide range of

chemical transformations. While specific data on its physical properties and biological activity

are scarce, its structural features suggest it is a valuable building block for creating diverse

molecular architectures. Further research is warranted to fully characterize this compound and

explore its potential in medicinal chemistry and materials science. Researchers and drug

development professionals should handle this compound with appropriate safety precautions,

given the known reactivity and potential for sensitization of the glycidyl ether class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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